molecular formula C14H18O2 B13034894 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde

Cat. No.: B13034894
M. Wt: 218.29 g/mol
InChI Key: IVTBJVFWCXBZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde is an organic compound with the molecular formula C14H18O2 It is a derivative of phenylacetaldehyde, where the phenyl group is substituted with a cyclohexyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde typically involves the reaction of cyclohexene with benzoylformic acid ester in the presence of a Lewis acid. The resulting intermediate is then hydrolyzed and reduced to yield the desired compound . Another method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone .

Industrial Production Methods

Industrial production methods for this compound are designed to be economical and safe, providing good yields. One such method involves the reaction of cyclohexene and benzoylformic acid ester, followed by hydrolysis and reduction .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in the synthesis of oxybutynin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The hydroxyl and aldehyde groups play crucial roles in these reactions, facilitating the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both cyclohexyl and hydroxyl groups makes it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde

InChI

InChI=1S/C14H18O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2

InChI Key

IVTBJVFWCXBZOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C=O)(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.